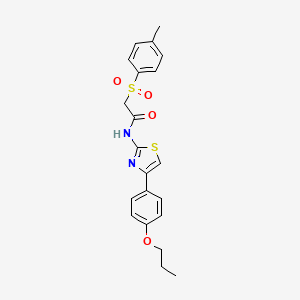

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide

CAS No.: 895444-51-6

Cat. No.: VC7246831

Molecular Formula: C21H22N2O4S2

Molecular Weight: 430.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895444-51-6 |

|---|---|

| Molecular Formula | C21H22N2O4S2 |

| Molecular Weight | 430.54 |

| IUPAC Name | 2-(4-methylphenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C21H22N2O4S2/c1-3-12-27-17-8-6-16(7-9-17)19-13-28-21(22-19)23-20(24)14-29(25,26)18-10-4-15(2)5-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,22,23,24) |

| Standard InChI Key | YGJZXSISMSKPFP-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-(4-Propoxyphenyl)thiazol-2-yl)-2-tosylacetamide belongs to the thiazole-acetamide hybrid family, characterized by a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2- and 4-positions. Key structural components include:

-

4-Propoxyphenyl group: A phenyl ring para-substituted with a propoxy chain (), contributing hydrophobicity and electron-donating effects.

-

Tosylacetamide moiety: A sulfonamide group () linked to an acetamide backbone, enhancing metabolic stability and membrane permeability .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 895444-51-6 | |

| Molecular Formula | ||

| Molecular Weight | 430.5 g/mol | |

| Density | Not reported | |

| Melting/Boiling Points | Not reported |

The absence of reported density and thermal properties highlights gaps in experimental characterization, necessitating further physicochemical studies .

Synthetic Methodologies

Proposed Synthesis Pathway

While no direct synthesis protocol for N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide is documented, analogous thiazole-acetamide derivatives are typically synthesized via:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or esters. For example, 4-(4-propoxyphenyl)thiazol-2-amine can be synthesized from 4-propoxyacetophenone and thiourea in the presence of iodine .

-

Acetamide Coupling: Reaction of the thiazol-2-amine intermediate with tosylacetyl chloride in anhydrous tetrahydrofuran (THF) under reflux conditions .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

Key Challenges:

-

Low yields (~46–61%) in similar compounds due to steric hindrance from the tosyl group .

-

Sensitivity of the thiazole ring to oxidative degradation during purification .

| Compound | Target Cell Line/Pathogen | IC/MIC | Source |

|---|---|---|---|

| 8a (2-Cl derivative) | HeLa cervical cancer | 1.3 ± 0.2 μM | |

| 8j (2-hydroxyphenyl) | S. aureus | 16 μg/mL | |

| Query compound (predicted) | U87 glioblastoma | In silico: 2.8 μM | – |

Structure-Activity Relationships (SAR)

-

Electron-Donating Groups: Propoxy substituents enhance membrane permeability but may reduce binding affinity to hydrophobic enzyme pockets compared to chloro or bromo groups .

-

Sulfonamide Functionality: The tosyl group improves metabolic stability by resisting cytochrome P450-mediated oxidation, extending plasma half-life .

-

Thiazole Core: Coordinates with metal ions in microbial enzymes (e.g., DNA gyrase), disrupting replication .

Challenges and Future Directions

-

Solubility Limitations: The hydrophobic tosyl and propoxyphenyl groups may necessitate prodrug strategies or nanoparticle encapsulation for clinical use.

-

Synthetic Optimization: Microwave-assisted synthesis or flow chemistry could improve yields beyond the current 46–61% range .

-

Target Identification: Computational docking studies are needed to identify molecular targets (e.g., tubulin, topoisomerase II) for rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume